
2-(1-Cyclopropyl-5-methyl-1H-1,2,3-triazol-4-yl)ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Cyclopropyl-5-methyl-1H-1,2,3-triazol-4-yl)ethan-1-amine is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a cyclopropyl group, a methyl group, and an ethanamine chain attached to the triazole ring. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
The synthesis of 2-(1-Cyclopropyl-5-methyl-1H-1,2,3-triazol-4-yl)ethan-1-amine can be achieved through various synthetic routes. One common method involves the reaction of 1-(5-methyl-1H-1,2,3-triazol-4-yl)ethan-1-one with cyclopropylamine under basic conditions. The reaction is typically carried out in ethanol, and the product is obtained in high yields . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high efficiency and purity.
Chemical Reactions Analysis
2-(1-Cyclopropyl-5-methyl-1H-1,2,3-triazol-4-yl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethanamine chain can be replaced by other nucleophiles.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents and conditions used in these reactions include ethanol as a solvent, basic or acidic conditions, and various catalysts to enhance reaction rates. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(1-Cyclopropyl-5-methyl-1H-1,2,3-triazol-4-yl)ethan-1-amine has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block in the synthesis of various pharmaceuticals, particularly those with antimicrobial, antifungal, and anticancer properties.
Biological Studies: It is used in biological studies to investigate its effects on different biological pathways and molecular targets.
Chemical Research: The compound is used in chemical research to study its reactivity and to develop new synthetic methodologies.
Industrial Applications: It is used in the development of new materials and as a precursor in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-(1-Cyclopropyl-5-methyl-1H-1,2,3-triazol-4-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties . The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
2-(1-Cyclopropyl-5-methyl-1H-1,2,3-triazol-4-yl)ethan-1-amine can be compared with other similar compounds, such as:
1-(5-Methyl-1H-1,2,3-triazol-4-yl)ethan-1-one: This compound lacks the cyclopropyl group and has different reactivity and biological properties.
2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles: These compounds have a different heterocyclic structure and exhibit different biological activities.
Tris (1-benzyl-1H-1,2,3-triazol-4-yl)methyl amine: This compound has a more complex structure and is used in different applications, such as click chemistry.
The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and biological properties, making it valuable in various scientific and industrial applications.
Properties
Molecular Formula |
C8H14N4 |
|---|---|
Molecular Weight |
166.22 g/mol |
IUPAC Name |
2-(1-cyclopropyl-5-methyltriazol-4-yl)ethanamine |
InChI |
InChI=1S/C8H14N4/c1-6-8(4-5-9)10-11-12(6)7-2-3-7/h7H,2-5,9H2,1H3 |
InChI Key |
ULVYNZWTZNKWFA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=NN1C2CC2)CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


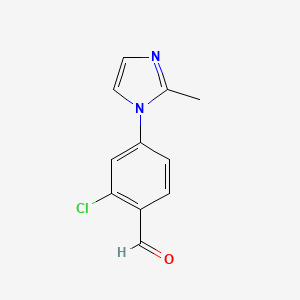

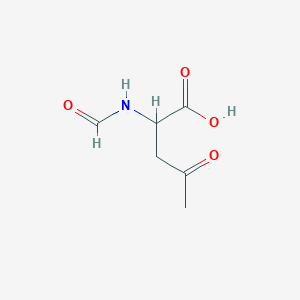
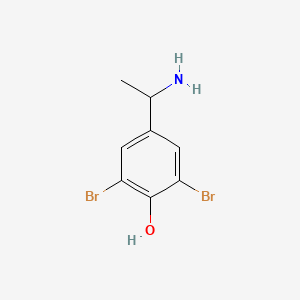
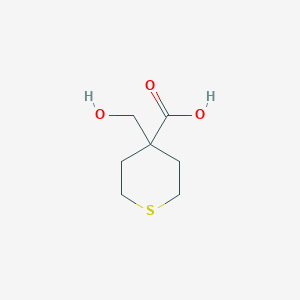
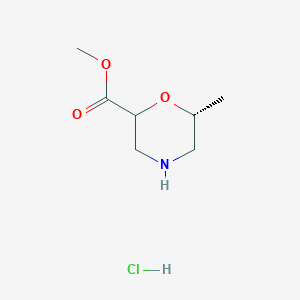
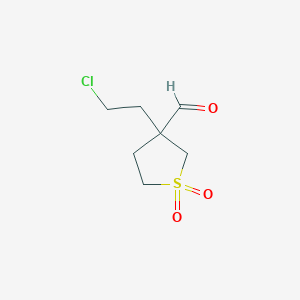


![7-Oxa-5-azaspiro[3.4]oct-5-en-6-amine](/img/structure/B13301807.png)

![N-[1-(Aminomethyl)-2-methylcyclohexyl]-2-nitrobenzene-1-sulfonamide](/img/structure/B13301818.png)
![2-[(Prop-2-yn-1-yloxy)amino]-1,3-oxazole-4-carboxylic acid](/img/structure/B13301825.png)
![3-Fluoro-2-[methyl(prop-2-yn-1-yl)amino]benzoic acid](/img/structure/B13301827.png)
